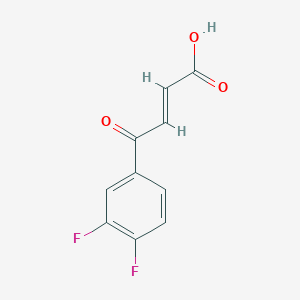

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Overview

Description

“4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” is a synthetic organic compound belonging to the class of difluorophenyl carboxylic acids1. It is a white crystalline solid that is soluble in water and ethanol1.

Synthesis Analysis

The synthesis of “4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” could not be found in the available resources. However, related compounds such as “3,4-Difluorophenylboronic acid” have been used as reactants to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides2.Molecular Structure Analysis

The molecular structure of “4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” is not directly available. However, the InChI Key for a similar compound “4-(3,4-Difluorophenyl)-4-oxobutanoic acid” is GYDFFFKCUNUZEL-UHFFFAOYSA-N1.Chemical Reactions Analysis

The specific chemical reactions involving “4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” are not available in the current resources. However, related compounds such as “3,4-Difluorophenylboronic acid” have been used in the synthesis of several organic compounds including that of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” are not fully available. However, it is known to be a white crystalline solid that is soluble in water and ethanol1.Scientific Research Applications

Synthesis and Building Blocks for Biologically Active Compounds

4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, a category which includes 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid, are used as building blocks in synthesizing biologically active compounds. An efficient protocol combining microwave assistance and ytterbium triflate catalyst has been developed for synthesizing these acids, starting from various (hetero)aromatic ketones and glyoxylic acid monohydrate, resulting in pure products with 52-75% yields (Tolstoluzhsky et al., 2008).

Inhibition of Kynurenine-3-Hydroxylase

Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 4-(3,4-difluorophenyl) variants, have been identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme inhibition is relevant for neuroprotective agents, as these compounds are among the most potent inhibitors disclosed so far (Drysdale et al., 2000).

Preparation of Novel Heterocycles

4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, related to 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid, serves as a starting material for synthesizing novel heterocyclic compounds. These compounds are produced via Michael addition reactions with nitrogen, sulfur, and carbon nucleophiles, and demonstrate antimicrobial activities (El-Hashash et al., 2014).

Analgesic and Antibacterial Activities

The compound 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides, related to the 4-(3,4-difluorophenyl) variant, has been shown to have analgesic and antibacterial activities. This synthesis has resulted in compounds with activities comparable to or exceeding reference drugs, offering potential for therapeutic applications (Bykov et al., 2018).

Molecular Structure and DNA Interaction

Studies on similar compounds, like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have explored their molecular structures, DNA interactions, and biological activities. Spectroscopic, thermal, and crystallographic analyses reveal insights into the compound's structure and potential for DNA interaction and antitumor activities (Sirajuddin et al., 2015).

Transition Metal Ion Complexes

Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, characterized by their thermal and magnetic properties. These complexes, involving a structurally related acid, highlight the versatility of these compounds in forming metal ion complexes (Ferenc et al., 2017).

Safety And Hazards

The specific safety and hazards information for “4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” is not available in the current resources. However, related compounds such as “(3,4-Difluorophenyl)boronic acid” should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes4.

Future Directions

The future directions for “4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid” are not available in the current resources.

Please note that this information is based on the available resources and may not be fully accurate or complete. For more detailed and specific information, further research and consultation with experts in the field is recommended.

properties

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIUAVCQAVVOW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)

![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)

![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)

![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)

![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)